molecular formula C12H11NOS B186915 2,3-dihydro-1H-phenothiazin-4(10H)-one CAS No. 39853-56-0

2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No.: B186915
CAS No.: 39853-56-0
M. Wt: 217.29 g/mol
InChI Key: KOBHMYVVCCJHNM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-phenothiazin-4(10H)-one is an organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. It is a versatile intermediate used in the synthesis of various biologically active molecules.

Scientific Research Applications

2,3-Dihydro-1H-phenothiazin-4(10H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a precursor in the synthesis of antipsychotic and antihistamine drugs.

    Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones in dimethyl sulfoxide. The reaction proceeds under mild conditions, often requiring a catalyst to facilitate the formation of the tricyclic structure .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-phenothiazin-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal chemistry, its derivatives act on neurotransmitter receptors, influencing the central nervous system and providing therapeutic effects.

Comparison with Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.

    Chlorpromazine: A derivative used as an antipsychotic medication.

    Promethazine: An antihistamine and antiemetic drug.

Uniqueness: 2,3-Dihydro-1H-phenothiazin-4(10H)-one is unique due to its specific tricyclic structure and the presence of a carbonyl group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

1,2,3,10-tetrahydrophenothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-2,4,7,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHMYVVCCJHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353441
Record name 2,3-dihydro-1H-phenothiazin-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39853-56-0
Record name 2,3-dihydro-1H-phenothiazin-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method for synthesizing 2,3-dihydro-1H-phenothiazin-4(10H)-ones?

A1: 2,3-Dihydro-1H-phenothiazin-4(10H)-ones can be synthesized by condensing o-aminobenzenethiol with various cyclohexane-1,3-diones. The reaction is typically carried out in dimethyl sulfoxide (DMSO). [, ] For example, reacting o-aminobenzenethiol (1) with cyclohexane-1,3-diones (2) in DMSO yields different 2,3-dihydro-1H-phenothiazin-4(10H)-ones (4)–(7) depending on the specific cyclohexane-1,3-dione used. []

Q2: Has the potential therapeutic application of 2,3-dihydro-1H-phenothiazin-4(10H)-one derivatives been explored?

A2: Yes, research suggests that 3-carboalkoxy derivatives of this compound show promise in treating epileptic seizures. [] Specifically, compounds with the general formula of a 3-carboalkoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one, where R1 can be hydrogen or a carboalkoxy group (-COOR), and X represents various substituents like hydrogen, alkyl groups, or halogens, have been investigated for their anticonvulsant activity. []

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